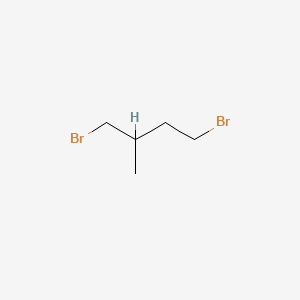

1,4-Dibromo-2-methylbutane

Overview

Description

1,4-Dibromo-2-methylbutane is an organic compound with the molecular formula C5H10Br2. It is a dibromoalkane, meaning it contains two bromine atoms attached to a butane backbone. This compound is often used in organic synthesis and various chemical reactions due to its reactivity and the presence of bromine atoms, which can be substituted or eliminated under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2-methylbutane can be synthesized through the bromination of 2-methyl-1-butene. The reaction typically involves the addition of bromine (Br2) to the double bond of 2-methyl-1-butene in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of bromine and appropriate solvents in a controlled environment minimizes the risk of side reactions and maximizes efficiency .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-methylbutane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines.

Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.

Common Reagents and Conditions

Nucleophiles: Hydroxide ions (OH-), amines (NH2-)

Bases: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt)

Solvents: Carbon tetrachloride (CCl4), dichloromethane (CH2Cl2)

Major Products

Alcohols: Formed through nucleophilic substitution with hydroxide ions.

Amines: Formed through nucleophilic substitution with amines.

Alkenes: Formed through elimination reactions under basic conditions.

Scientific Research Applications

1,4-Dibromo-2-methylbutane has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. The presence of bromine atoms makes it a versatile starting material for various chemical transformations.

Medicinal Chemistry: Researchers use this compound to synthesize potential pharmaceutical compounds

Material Science: The compound is used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-methylbutane in chemical reactions involves the reactivity of the bromine atoms. In substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new bonds. In elimination reactions, the bromine atoms are removed along with adjacent hydrogen atoms, resulting in the formation of double bonds (alkenes). The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or bases used .

Comparison with Similar Compounds

Similar Compounds

1,2-Dibromoethane: Another dibromoalkane with two bromine atoms attached to an ethane backbone. It is used as a fumigant and in organic synthesis.

1,3-Dibromopropane: A dibromoalkane with bromine atoms on the first and third carbon atoms of a propane backbone.

Uniqueness of 1,4-Dibromo-2-methylbutane

This compound is unique due to the positioning of the bromine atoms on the first and fourth carbon atoms of a butane backbone. This specific arrangement allows for selective reactions and the formation of specific products that may not be achievable with other dibromoalkanes. Its reactivity and versatility make it a valuable compound in various fields of research and industry .

Biological Activity

1,4-Dibromo-2-methylbutane (C5H10Br2) is a dibrominated alkane with notable chemical properties and biological implications. Its molecular weight is approximately 229.941 g/mol, and it has been studied for various applications, including its potential toxicity and biological activity. This article reviews the biological effects, mechanisms of action, and relevant case studies concerning this compound.

Molecular Formula: C5H10Br2

CAS Number: 54462-66-7

IUPAC Name: this compound

Structure:

Biological Activity

The biological activity of this compound is primarily linked to its toxicological effects and endocrine disruption potential . Research indicates that halogenated compounds can exhibit significant bioactivity due to their ability to interact with biological systems.

Toxicological Effects

- Acute Toxicity: Studies have shown that exposure to dibromoalkanes can lead to acute toxicity in laboratory animals. The mechanism of toxicity often involves metabolic activation leading to the formation of reactive intermediates that can damage cellular components.

- Chronic Effects: Long-term exposure to dibrominated compounds has been associated with various health issues, including carcinogenicity and reproductive toxicity. For instance, the compound's structure allows it to mimic natural hormones, potentially disrupting endocrine functions.

- Case Study: A study published in the Journal of Environmental Science highlighted the effects of dibrominated compounds on aquatic organisms, demonstrating significant mortality rates at certain concentrations due to their bioaccumulative nature .

Endocrine Disruption

This compound has been studied for its potential as an endocrine disruptor. Research indicates that such compounds can interfere with hormone signaling pathways:

- Mechanism of Action: The compound may bind to hormone receptors or alter hormone synthesis and metabolism, leading to disrupted endocrine functions.

- Research Findings: A comprehensive review in Environmental Health Perspectives noted that brominated compounds are capable of affecting thyroid hormone levels in vertebrates .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 229.941 g/mol |

| Boiling Point | 205 °C |

| Melting Point | 48-51 °C |

| CAS Registry Number | 54462-66-7 |

| Biological Effect | Observations |

|---|---|

| Acute Toxicity | High mortality in fish at low concentrations |

| Endocrine Disruption | Altered thyroid hormone levels in vertebrates |

Research Findings

Research on this compound has revealed several key findings:

- In Vitro Studies: Laboratory studies have demonstrated cytotoxic effects on various cell lines, indicating potential mutagenic properties.

- Environmental Impact: The compound's persistence in the environment raises concerns about its long-term ecological effects, particularly in aquatic ecosystems.

Properties

IUPAC Name |

1,4-dibromo-2-methylbutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Br2/c1-5(4-7)2-3-6/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCDMKDTWODACO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCBr)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Br2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30969631 | |

| Record name | 1,4-Dibromo-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.94 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54462-66-7 | |

| Record name | 1,4-Dibromo-2-methylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054462667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dibromo-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.